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Cat. No.: B12716963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2'-Oxoquinine, a metabolite of the renowned antimalarial drug quinine, is of

significant interest in understanding the overall pharmacological and toxicological profile of its

parent compound. While extensive experimental research has been conducted on quinine and

its metabolites, comprehensive theoretical studies on the stability of 2'-oxoquinine are not

widely available in the current literature. This technical guide consolidates the available

computed data for 2'-oxoquinine and outlines the established theoretical methodologies that

can be employed to rigorously evaluate its stability. By examining computational approaches

applied to quinine and other quinoline derivatives, this document provides a framework for

future theoretical investigations into the degradation pathways and molecular stability of 2'-
oxoquinine.

Introduction
Quinine, a primary alkaloid from the cinchona bark, has been a cornerstone in the treatment of

malaria for centuries. Its metabolism in vivo leads to the formation of several derivatives,

including 2'-oxoquinine, also known as 2'-quininone.[1] The stability of these metabolites is

crucial as it can influence their biological activity, persistence, and potential for causing adverse

effects. Theoretical and computational chemistry offer powerful tools to investigate molecular

stability, reaction energetics, and degradation pathways at the atomic level.[2]

Despite the importance of quinine's metabolites, dedicated theoretical studies on the stability of

2'-oxoquinine are sparse. This guide aims to bridge this gap by summarizing the existing
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computed properties of 2'-oxoquinine and presenting a detailed overview of the theoretical

protocols that can be applied to study its stability. The methodologies are derived from

computational studies on quinine and related quinoline compounds, providing a robust

foundation for researchers in drug development and computational chemistry.

Computed Properties of 2'-Oxoquinine
Quantitative data on the fundamental properties of 2'-oxoquinine has been computed and is

available through databases such as PubChem. These properties provide a baseline for

understanding the molecule's physicochemical characteristics.

Property Value Source

Molecular Formula C₂₀H₂₄N₂O₃ PubChem[3]

Molecular Weight 340.4 g/mol PubChem[3]

Exact Mass 340.17869263 Da PubChem[3]

IUPAC Name

4-[(R)-[(2S,4S,5R)-5-ethenyl-1-

azabicyclo[2.2.2]octan-2-yl]-

hydroxymethyl]-6-methoxy-3H-

quinolin-2-one

PubChem[3]

InChI Key
CTPMRCUKNXMFRT-

OCCRYCDCSA-N
PubChem[3]

Canonical SMILES
COC1=CC2=C(CC(=O)N=C2C

=C1)--INVALID-LINK--O
PubChem[3]

Topological Polar Surface Area 62.1 Å² PubChem[3]

Complexity 731 PubChem[3]

Theoretical and Computational Protocols
To investigate the stability of 2'-oxoquinine, a variety of computational methods can be

employed. The following protocols are based on methodologies successfully applied to quinine

and other quinoline derivatives.[2][4]
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DFT is a robust method for determining the ground-state geometry and electronic structure of

molecules.

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Functional: A hybrid functional such as B3LYP is commonly used for organic molecules and

has shown good results for quinine.[2]

Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended to provide a good

balance between accuracy and computational cost.[2]

Procedure:

The initial 3D structure of 2'-oxoquinine is generated.

A geometry optimization is performed to find the lowest energy conformation.

Frequency calculations are then carried out to confirm that the optimized structure is a true

minimum (i.e., no imaginary frequencies).

Key Outputs: Optimized molecular geometry, HOMO-LUMO energy gap (an indicator of

chemical reactivity), molecular electrostatic potential (MEP) maps (to identify sites

susceptible to electrophilic or nucleophilic attack), and vibrational frequencies.

TD-DFT is used to study the behavior of the molecule in its excited states, which is relevant for

assessing photostability.

Software: As with DFT, Gaussian or similar packages are suitable.

Methodology: Using the optimized ground-state geometry from the DFT calculations, TD-

DFT calculations are performed to determine the energies of the lowest singlet and triplet

excited states.

Key Outputs: Vertical excitation energies and oscillator strengths, which can be correlated

with the UV-Vis absorption spectrum.

The stability of a molecule can be significantly influenced by the solvent. Implicit solvation

models are an efficient way to account for these effects.
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Model: The Polarizable Continuum Model (PCM) is a widely used and effective choice.

Procedure: The DFT and TD-DFT calculations described above are repeated, incorporating

the PCM to simulate a solvent environment (e.g., water or ethanol).

Key Outputs: Geometries, energies, and electronic properties in the specified solvent,

allowing for an assessment of how the solvent impacts stability.

To study specific degradation reactions, such as hydrolysis or oxidation, the corresponding

reaction pathways can be modeled.

Procedure:

The structures of the reactant (2'-oxoquinine), the proposed product(s), and any

intermediates are optimized.

A transition state (TS) search is performed to locate the saddle point on the potential

energy surface connecting the reactant and product.

Intrinsic Reaction Coordinate (IRC) calculations are carried out to confirm that the located

TS correctly connects the desired reactant and product.

Key Outputs: The activation energy (the energy difference between the reactant and the

transition state), which provides a quantitative measure of the kinetic stability of the molecule

with respect to that specific degradation pathway.

Visualizations of Theoretical Workflows and
Potential Pathways
The following diagrams illustrate the logical flow of a theoretical stability study and a

hypothesized degradation pathway for 2'-oxoquinine based on the known metabolism of

quinine.
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Caption: Workflow for a theoretical stability study of 2'-oxoquinine.
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Caption: Hypothesized metabolic and degradation pathways involving 2'-oxoquinine.

Conclusion and Future Outlook
This technical guide has synthesized the currently available computed data for 2'-oxoquinine
and detailed a comprehensive suite of theoretical protocols for assessing its stability. While

direct computational studies on the stability of 2'-oxoquinine are lacking, the methodologies

outlined, which have been successfully applied to its parent compound quinine and other

related molecules, provide a clear roadmap for future research.

For drug development professionals and researchers, a thorough theoretical understanding of

the stability of metabolites like 2'-oxoquinine is invaluable. Such studies can predict potential

degradation products, inform on storage conditions, and provide insights into the molecule's

reactivity within a biological system. It is anticipated that the application of the computational

workflows described herein will yield significant insights into the chemical stability of 2'-
oxoquinine, ultimately contributing to a more complete understanding of the pharmacology of

quinine. Further research in this area is strongly encouraged to fill the existing knowledge gap.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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